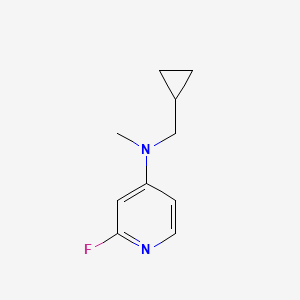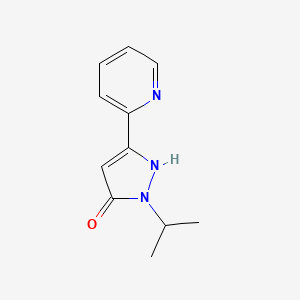
Hexahydropyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydropyrimidine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of hexahydropyrimidine, which is known for its significant bioactivity and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexahydropyrimidine hydrochloride can be synthesized through several methods. One common approach involves the cyclocondensation of propane-1,3-diamine with formaldehyde and other aldehydes or ketones . This reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst. Another method involves the Mannich reaction, where aldehydes react with primary amines in the presence of formaldehyde .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and atom economy . These reactions can be catalyzed by various Lewis acids, such as FeCl3 or In(OTf)3, to enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydropyrimidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. These reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted hexahydropyrimidine derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Hexahydropyrimidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of hexahydropyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of certain parasites by interfering with their metabolic pathways . The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, which can disrupt essential biological processes .
Comparaison Avec Des Composés Similaires
Hexahydropyrimidine hydrochloride can be compared with other nitrogen-containing heterocycles, such as:
Pyrimidine: Unlike hexahydropyrimidine, pyrimidine is an aromatic compound with different reactivity and applications.
Imidazole: Imidazole compounds are known for their antifungal properties, whereas hexahydropyrimidine derivatives have broader biological activities.
Triazole: Triazole derivatives are widely used in pharmaceuticals, but this compound offers unique advantages in terms of its synthetic versatility and bioactivity
Propriétés
Numéro CAS |
15937-63-0 |
|---|---|
Formule moléculaire |
C4H11ClN2 |
Poids moléculaire |
122.60 g/mol |
Nom IUPAC |
1,3-diazinane;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-5-4-6-3-1;/h5-6H,1-4H2;1H |
Clé InChI |
XQQBNEPVCNNUPW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


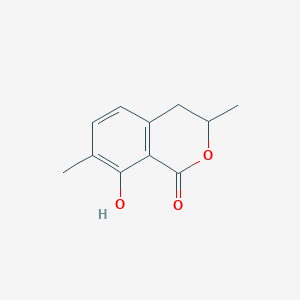
![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)
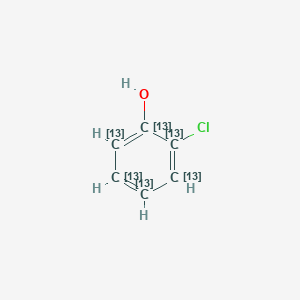
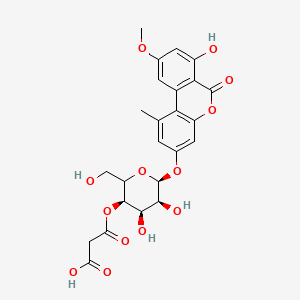


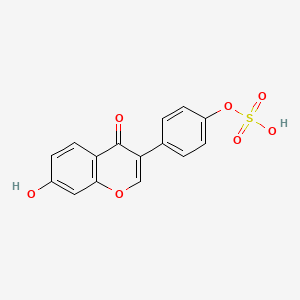
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
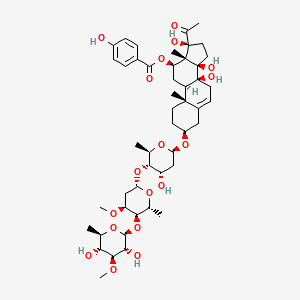
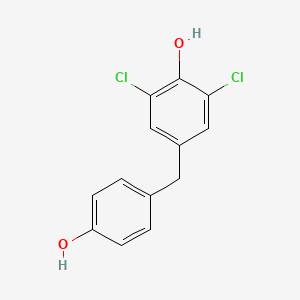
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
